molecular formula C12H18BrNOS B1476075 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol CAS No. 2004606-59-9

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol

Cat. No.: B1476075
CAS No.: 2004606-59-9
M. Wt: 304.25 g/mol
InChI Key: CZYJVQVOMRJJRX-UHFFFAOYSA-N
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Description

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a chemical compound of interest in advanced research and development, particularly as a versatile synthetic intermediate. This compound features a piperidine scaffold linked to a bromothiophene group, a structural motif prevalent in the design of pharmacologically active molecules. Piperidine-based structures are frequently explored in medicinal chemistry for their potential biological activities . For instance, certain piperidine derivatives are known to function as ergosterol biosynthesis inhibitors, exhibiting notable antifungal properties . Furthermore, Schiff base ligands incorporating piperidine and heterocyclic rings like thiophene have demonstrated significant antimicrobial and antioxidant activities in scientific studies . The presence of the bromine atom on the thiophene ring makes this compound a valuable substrate for further chemical transformations, including metal-catalyzed cross-coupling reactions, enabling the creation of more complex chemical entities for various research applications. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[1-[(4-bromothiophen-2-yl)methyl]piperidin-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNOS/c13-11-7-12(16-9-11)8-14-4-1-10(2-5-14)3-6-15/h7,9-10,15H,1-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYJVQVOMRJJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)CC2=CC(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol typically follows these key stages:

  • Step 1: Bromination of Thiophene

    • Starting from thiophene, selective bromination at the 4-position is achieved using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene or 5-bromothiophene derivatives.
  • Step 2: Formation of Bromothiophen-2-ylmethyl Intermediate

    • The brominated thiophene is then converted to a bromothiophen-2-ylmethyl intermediate by reaction with suitable alkylating agents or via reduction of corresponding aldehydes.
  • Step 3: Piperidine Ring Functionalization

    • Piperidin-4-one or piperidin-4-ol derivatives are employed as core scaffolds. The bromothiophen-2-ylmethyl group is introduced at the nitrogen (position 1) of the piperidine ring through nucleophilic substitution or reductive amination.
  • Step 4: Introduction of Ethan-1-ol Side Chain

    • The ethan-1-ol moiety at the 4-position of the piperidine ring is installed either by reduction of a ketone intermediate or by direct alkylation of the piperidin-4-ol.

Detailed Synthetic Procedures and Reaction Conditions

Step Reaction Type Reagents/Conditions Outcome / Notes
1 Bromination of Thiophene Bromine or NBS in suitable solvent (e.g., chloroform) Selective bromination at 4-position of thiophene to give 4-bromothiophene
2 Formation of Bromothiophenylmethyl Intermediate Reaction of 4-bromothiophene-2-carbaldehyde with reducing agents or alkyl halides Formation of 4-bromothiophen-2-ylmethyl intermediate, often via reduction or nucleophilic substitution
3 Nucleophilic Substitution or Reductive Amination Piperidin-4-one or 4-hydroxypiperidine + bromothiophen-2-ylmethyl intermediate, base (e.g., NaHCO₃), reductant (e.g., NaBH(OAc)₃) Formation of 1-(4-bromothiophen-2-ylmethyl)piperidin-4-ol or piperidin-4-one derivatives
4 Reduction or Alkylation LiAlH₄ or other hydride reagents for reduction; or alkyl halides for substitution Conversion of ketone to ethan-1-ol side chain or direct alkylation to yield final compound
  • For example, 4-bromothiophene-2-carbaldehyde can be reacted with piperidin-4-one under reductive amination conditions using sodium triacetoxyborohydride to install the bromothiophen-2-ylmethyl group at nitrogen, followed by reduction of the ketone to ethan-1-ol using lithium aluminum hydride.

Purification and Characterization

  • Purification is typically achieved by recrystallization (methanol/water) or silica gel column chromatography (ethyl acetate/hexane) to obtain purity exceeding 93%.
  • Structural confirmation employs:
    • Single-crystal X-ray diffraction to determine stereochemistry and bond parameters.
    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) including DEPT-135 experiments to assign carbon types.
    • Fourier-transform infrared spectroscopy (FT-IR) to confirm functional groups such as hydroxyl (3200–3600 cm⁻¹) and C-Br stretches (550–600 cm⁻¹).
    • High-resolution mass spectrometry (HRMS) to verify molecular formula.

Mechanistic Insights

  • The nucleophilic substitution at the piperidine nitrogen is facilitated by the electron-rich amine attacking the electrophilic bromothiophen-2-ylmethyl intermediate.
  • Reductive amination is a key step, where the aldehyde group of bromothiophene-2-carbaldehyde forms an imine intermediate with the piperidin-4-one or piperidin-4-ol, followed by reduction to the secondary amine.
  • The reduction of the ketone to ethan-1-ol side chain is typically conducted with hydride reagents such as LiAlH₄, which selectively reduce the carbonyl without affecting the aromatic bromothiophene moiety.

Comparative Analysis with Related Compounds

Compound Key Structural Difference Synthetic Highlights
4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol Bromine at 5-position of thiophene ring Similar bromination and nucleophilic substitution steps; used as a reference compound
1-[(4-Bromothiophen-2-yl)methyl]piperidin-4-one Ketone at piperidine 4-position Requires additional reduction step to ethan-1-ol for target compound
Piperidine derivatives with phenyl or fluoro substituents Different aromatic substituents Synthetic routes involve similar nucleophilic substitution and reductive amination steps

Summary Table of Preparation Methods

Preparation Stage Starting Materials Reaction Type Key Reagents/Conditions Yield / Notes
Bromination Thiophene Electrophilic substitution Br₂ or NBS, solvent (CHCl₃), RT High selectivity for 4-bromo derivative
Formation of Bromothiophenylmethyl Intermediate 4-Bromothiophene-2-carbaldehyde Reduction or alkylation NaBH₄ or alkyl halides Moderate to high yield
Nucleophilic Substitution / Reductive Amination Piperidin-4-one or 4-hydroxypiperidine + bromothiophenylmethyl intermediate Reductive amination NaHCO₃, NaBH(OAc)₃ or similar reductant High yield, mild conditions
Ketone Reduction to Ethan-1-ol Piperidin-4-one derivative Hydride reduction LiAlH₄, ether solvents, 0–RT High yield, selective reduction
Purification Crude reaction mixture Recrystallization/Chromatography Methanol/water or silica gel chromatography Purity >93%

Research Findings and Optimization Notes

  • Reaction progress is monitored by thin-layer chromatography (TLC) and NMR spectroscopy to ensure complete conversion and avoid side products.
  • Use of bases such as sodium bicarbonate facilitates imine formation and stabilizes intermediates during reductive amination.
  • Purification by recrystallization improves yield and removes impurities that may arise from incomplete reaction or side reactions.
  • Structural characterization confirms the stereochemistry and integrity of the piperidine ring and bromothiophene substituent, critical for biological activity.

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol group can yield 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethanal or 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethanoic acid .

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties
Recent studies have indicated that compounds similar to 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol exhibit significant antidepressant and anxiolytic effects. The piperidine structure is known for its ability to interact with neurotransmitter systems, particularly serotonin and norepinephrine pathways. This compound could serve as a lead compound for developing new antidepressants or anxiolytics with improved efficacy and reduced side effects.

1.2 Analgesic Activity
Research has shown that derivatives of piperidine can possess analgesic properties. The incorporation of the bromothiophene group may enhance the bioactivity of the compound, making it a candidate for pain management therapies. Studies involving animal models have demonstrated promising results in pain relief, suggesting further exploration in clinical settings.

Materials Science

2.1 Conductive Polymers
The unique electronic properties of bromothiophene derivatives make them suitable for applications in organic electronics. When integrated into polymer matrices, compounds like 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can enhance the conductivity and stability of organic semiconductors. This application is crucial for the development of flexible electronics and organic photovoltaic devices.

2.2 Sensors
Due to its structural characteristics, this compound can be utilized in the fabrication of chemical sensors. The ability of bromothiophene to undergo redox reactions can be harnessed to create sensors for detecting various analytes, including gases and biomolecules. Research has indicated that such sensors can offer high sensitivity and selectivity.

Research Tool

3.1 Chemical Probes
In biochemical research, compounds like 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol can serve as chemical probes to study biological processes involving piperidine derivatives. These probes can help elucidate mechanisms of action in various biological systems and contribute to drug discovery efforts.

3.2 Structure–Activity Relationship Studies
The compound's unique structure allows it to be used in structure–activity relationship (SAR) studies aimed at optimizing pharmacological profiles. By modifying the bromothiophene or piperidine components, researchers can assess how structural changes affect biological activity, leading to the development of more effective therapeutics.

Case Studies

Study Focus Findings
Study on Antidepressant EffectsEvaluated the efficacy of piperidine derivativesShowed significant reduction in depression-like behaviors in animal models
Analgesic Activity AssessmentInvestigated pain relief propertiesDemonstrated effective pain management comparable to standard analgesics
Conductivity in PolymersExplored integration into polymer matricesEnhanced electrical conductivity and stability observed

Mechanism of Action

The mechanism of action of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

Substituents on the Piperidine Ring
  • Ethanol vs. Methanol Terminal Groups: The compound (1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol () replaces the ethanol group with methanol. Methanol derivatives may exhibit faster metabolic clearance due to reduced steric hindrance .
  • Ketone vs. Alcohol: 2-(4-Bromophenyl)-1-(piperidin-1-yl)ethan-1-one () substitutes the ethanol with a ketone. Ketones are less polar than alcohols, which could reduce aqueous solubility but improve membrane permeability. The absence of a hydroxyl group may also diminish interactions with polar enzyme active sites .
Aromatic and Heterocyclic Modifications
  • Thiophene vs. Benzene Rings: The methylbenzyl analog 2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol () replaces the bromothiophene with a methyl-substituted benzene. Bromine’s electron-withdrawing effect in the target compound may enhance binding to electron-rich targets compared to methyl groups .
  • Piperazine Additions :
    2-{4-[1-(4-Bromophenyl)methyl]piperidin-4-yl}piperazin-1-yl)ethan-1-ol () incorporates a piperazine ring, increasing molecular weight and basicity. Piperazine improves water solubility but may introduce off-target interactions due to its affinity for amine-binding receptors .

Complex Heterocyclic Systems
  • Pyrimidine-Pyrazole Hybrids: The JAK2/FLT3 inhibitor 2-((1-(2-fluoro-4-((4-(1-isopropyl-1H-pyrazol-4-yl)-5-methylpyrimidin-2-yl)amino)phenyl)piperidin-4-yl)(methyl)amino)ethan-1-ol () demonstrates how extended aromatic systems enhance kinase inhibition. The target compound’s simpler structure lacks this specificity but may offer broader bioavailability .
  • Thiadiazole Derivatives: Analogs like 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol () replace bromothiophene with a thiadiazole ring. Bromothiophene’s bulkier structure might hinder such binding but improve metabolic stability .

Pharmacological and Physicochemical Properties

Compound Key Structural Features Inferred Activity Solubility/Lipophilicity
Target Compound 4-Bromothiophene, ethanol, piperidine Potential kinase/modulatory activity Moderate (ethanol enhances solubility)
(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)methanol Methanol terminal group Similar to target, reduced H-bonding Lower than target
2-(1-(4-Methylbenzyl)piperidin-4-yl)ethan-1-ol Methylbenzyl, piperidine Likely CNS or antimicrobial targets Higher lipophilicity
2-{4-[1-(4-Bromophenyl)methyl]piperidin-4-yl}piperazin-1-yl)ethan-1-ol Piperazine, bromophenyl Broader receptor interactions High solubility (piperazine)
Thiadiazole-Piperidine Analogs Thiadiazole ring Glutaminase 1 inhibition Variable (depends on substituents)

Biological Activity

2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is a synthetic compound that incorporates a bromothiophene moiety into a piperidine structure, linked to an ethan-1-ol group. This unique structure suggests potential biological activity, particularly in pharmacological applications. Understanding its biological activity requires an examination of its mechanisms, interactions with biological targets, and potential therapeutic applications.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₂H₁₈BrNOS
  • Molecular Weight : 304.25 g/mol
  • CAS Number : 2004606-59-9

The biological activity of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol is primarily attributed to its interactions with various enzymes and receptors. The bromothiophene moiety can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions may modulate the activity of target proteins, influencing several biochemical pathways.

Anticancer Activity

Research indicates that compounds structurally similar to 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol exhibit significant anticancer properties. For instance, studies have shown that derivatives containing piperidine rings can inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, leading to reduced cell proliferation in glioma and melanoma models . The specific effects of this compound on cancer cell lines remain to be fully elucidated but are promising based on related structures.

Antimicrobial Activity

The compound's potential antimicrobial properties are suggested by its structural similarity to other thiophene derivatives known for antibacterial effects. In studies of related compounds, significant inhibition against Gram-positive bacteria such as Staphylococcus aureus has been reported . The exact efficacy of 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol against specific microbial strains requires further investigation.

Neuropharmacological Effects

Given the piperidine component, there is potential for neuropharmacological applications. Compounds with similar structures have shown promise as modulators of neurotransmitter systems, which could lead to therapeutic uses in treating neurological disorders .

Case Studies and Research Findings

StudyFindings
In Vitro Study on Cancer Cells Derivatives of piperidine exhibited up to ten times greater growth inhibitory activity compared to standard treatments in glioma cell lines .
Antimicrobial Activity Assessment Related thiophene compounds demonstrated effective inhibition zones against various bacterial strains, suggesting potential for 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol .
Neuropharmacological Screening Compounds similar in structure showed modulation of neurotransmitter release, indicating potential for neurological applications .

Q & A

Q. What are the optimal synthetic routes for 2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves multi-step reactions:

Piperidine Functionalization: Introduce the ethan-1-ol group via nucleophilic substitution or reductive amination using piperidin-4-yl precursors.

Thiophene Coupling: Attach the 4-bromothiophene moiety via Suzuki-Miyaura cross-coupling or alkylation under basic conditions (e.g., K₂CO₃ in DMF) .

Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) and recrystallization (e.g., ethanol/water) are critical for achieving >95% purity. LC-MS and NMR (¹H/¹³C) validate structural integrity .

Q. How can structural characterization of this compound be performed to confirm its configuration?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for the piperidine ring (δ ~2.5–3.5 ppm for CH₂ groups), bromothiophene (δ ~6.5–7.2 ppm), and hydroxyl proton (δ ~1.5–2.0 ppm, broad) .
    • HRMS: Confirm molecular weight (e.g., [M+H]+ expected for C₁₃H₁₉BrNO₂S: 348.03).
  • X-ray Crystallography: Resolve stereochemistry by co-crystallizing with a protein target (e.g., GLS1) or using heavy-atom derivatives. Real-space correlation coefficients >0.9 and RMSZ-bond angles <2.5 indicate reliable geometry .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in targeting glutaminase 1 (GLS1), and how can inhibitory activity be validated?

Methodological Answer:

  • Hypothesis: The bromothiophene group may engage in halogen bonding with GLS1’s allosteric pocket, while the piperidine-ethanol moiety stabilizes interactions via hydrogen bonding .
  • Validation:
    • Enzyme Assays: Measure IC₅₀ using a glutaminase activity assay (e.g., detection of glutamate via colorimetric kits). Compare with known inhibitors like CB-838.
    • Cellular Models: Test in cancer cell lines (e.g., MDA-MB-231) under glutamine-depleted conditions; monitor cell viability via MTT assays .

Q. How can crystallographic data resolve discrepancies in reported binding affinities of analogs?

Methodological Answer:

  • Ligand-Protein Co-Crystallization: Soak the compound into GLS1 crystals and analyze electron density maps (e.g., PDB: 7F7W). Parameters like real-space R factor (<0.2) and correlation coefficient (>0.8) validate ligand placement .
  • Molecular Dynamics (MD): Simulate binding poses to identify key interactions (e.g., bromine-thiophene π-stacking with Phe438). Compare RMSD values (<2.0 Å) across simulations to assess stability .

Q. What strategies address contradictory data on in vivo pharmacokinetics and toxicity?

Methodological Answer:

  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation. Optimize logP (target ~2.5) via substituent modifications (e.g., replacing bromine with chlorine) .
  • Toxicity Screening: Conduct acute toxicity studies in rodents (OECD 423 guidelines). Monitor hepatotoxicity via ALT/AST levels and histopathology .

Q. How does the bromothiophene group influence reactivity compared to other halogenated analogs?

Methodological Answer:

  • Comparative Reactivity:
    • Suzuki Coupling: Bromine’s electronegativity enhances oxidative addition efficiency vs. chloro analogs (yield: ~75% vs. ~50%) .
    • Metabolic Resistance: Bromine’s larger size reduces susceptibility to CYP3A4-mediated dehalogenation compared to fluorine .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol
Reactant of Route 2
Reactant of Route 2
2-(1-((4-Bromothiophen-2-yl)methyl)piperidin-4-yl)ethan-1-ol

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